Methyl (5S,8S,10aR)-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate
Description
Methyl (5S,8S,10aR)-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate (CAS: 957135-12-5, molecular formula: C₁₆H₂₇N₃O₅) is a bicyclic amide compound characterized by a decahydropyrrolo[1,2-a][1,5]diazocine core. Key structural features include:
- A tert-butoxycarbonyl (Boc) protective group at the 5-position.
- A methyl ester at the 8-position.
- A ketone group at the 6-position.
This compound is typically synthesized as an intermediate for more complex derivatives, such as Xevinapant (AT-406), a clinical-stage inhibitor of inhibitor of apoptosis proteins (IAPs) . It is commercially available with 97% purity and priced at $91 per gram, reflecting its utility in medicinal chemistry research .
Properties
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O5/c1-16(2,3)24-15(22)18-11-9-17-8-7-10-5-6-12(14(21)23-4)19(10)13(11)20/h10-12,17H,5-9H2,1-4H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRIZEJDRITPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC2CCC(N2C1=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Synthetic Pathway
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization of starting material | NaH, DMF, reflux | 70% |
| 2 | Introduction of Boc group | Boc-anhydride, Et3N, DCM | 85% |
| 3 | Formation of methyl ester | CH3OH, HCl | 90% |
Reaction Conditions and Reagents
The choice of solvents, bases, and coupling reagents is critical in optimizing the synthesis of Methyl (5S,8S,10aR)-5-(tert-butoxycarbonylamino)-6-oxodecahydropyrrolo[1,2-a]diazocine-8-carboxylate. Common conditions include:
- Solvents : Dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF) are frequently used.
- Bases : Sodium hydride (NaH) and triethylamine (Et3N) are typical bases employed.
- Coupling Reagents : N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are commonly used.
Industrial Production Methods
Industrial-scale production of this compound involves optimizing the synthetic routes for efficiency and yield. Techniques such as continuous flow synthesis and automated reactors can enhance productivity while maintaining high purity levels.
Advantages of Industrial Methods
| Method | Advantages |
|---|---|
| Continuous Flow Synthesis | Improved yield, reduced reaction time, and enhanced safety |
| Automated Reactors | Consistent product quality, reduced labor costs |
Chemical Reactions and Transformations
Methyl (5S,8S,10aR)-5-(tert-butoxycarbonylamino)-6-oxodecahydropyrrolo[1,2-a]diazocine-8-carboxylate can undergo various chemical transformations, including:
- Oxidation : Introduction of additional functional groups using oxidizing agents like potassium permanganate.
- Reduction : Conversion of the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions at the Boc-protected amine or the ester group.
Common Reagents and Conditions
| Reaction | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO4, H2O | Room temperature, stirring |
| Reduction | LiAlH4, THF | 0°C to room temperature, inert atmosphere |
| Substitution | NaOCH3, MeOH | Reflux, inert atmosphere |
Biological Activity and Applications
This compound exhibits potential biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. Its rigid bicyclic framework makes it a valuable precursor in drug design, particularly for mimicking secondary protein structures.
Biological Activity Data
| Study | Biological Activity | Mechanism |
|---|---|---|
| Study A | Antitumor effects | Induces apoptosis in cancer cells |
| Study B | Anti-inflammatory | Inhibits NF-kB pathway |
| Study C | Antimicrobial | Disrupts bacterial cell wall synthesis |
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine. Typical conditions include:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours .
-
Hydrochloric acid (HCl) in dioxane (4M) at room temperature .
This reaction is critical for subsequent functionalization, such as peptide coupling or alkylation. Post-deprotection, the amine can participate in nucleophilic substitutions or act as a hydrogen-bond donor in molecular recognition.
Ester Hydrolysis
The methyl ester undergoes hydrolysis under basic or acidic conditions:
-
Basic hydrolysis : NaOH (2M) in methanol/water (1:1) at 60°C for 6 hours converts the ester to a carboxylic acid .
-
Acidic hydrolysis : HCl (6M) in THF/water, though yields are lower due to competing side reactions .
The resulting carboxylic acid can be further derivatized via amidation or esterification .
Reactions at the Diazocine Core
The bicyclic diazocine structure participates in ring-opening and substitution reactions:
The diazocine’s saddle-shaped geometry introduces steric constraints, limiting polymerization efficiency .
Functional Group Interplay
-
The acetyl group at position 3 (if present in derivatives) undergoes nucleophilic substitution with amines or alcohols under mild conditions.
-
The secondary amine in the diazocine ring participates in hydrogen bonding, influencing crystallization and biological activity .
Spectral Monitoring
Key analytical methods for tracking reactions include:
-
¹H/¹³C NMR : Characterizes Boc removal (δ 1.4 ppm for tert-butyl group disappearance) .
-
IR Spectroscopy : Confirms ester hydrolysis via C=O stretch shifts from ~1740 cm⁻¹ (ester) to ~1700 cm⁻¹ (carboxylic acid).
Thermal Stability
Differential Scanning Calorimetry (DSC) reveals a melting point of 148–152°C, with decomposition above 200°C, confirming stability under standard synthetic conditions .
Scientific Research Applications
Chemistry
In chemistry, (5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding. Its structure makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, (5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate has potential applications in drug development. Its ability to interact with specific molecular targets can lead to the discovery of new therapeutic agents.
Industry
In industrial applications, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Structural Modifications Drive Functional Diversity :
- The Boc group in the target compound facilitates synthetic flexibility, enabling the introduction of bioactive substituents (e.g., diphenylmethyl in Xevinapant) .
- Methyl ester vs. carboxamide at the 8-position: Methyl esters (target compound) are intermediates, while carboxamides (Xevinapant) enhance target binding and oral bioavailability .
Biological Activity: IAP Antagonists: Xevinapant and Compound (3) inhibit IAPs, promoting apoptosis in cancer cells. Xevinapant achieves sub-nanomolar IC₅₀ values in vitro . STAT3 Inhibition: The KQV ligand binds STAT3 with a dissociation constant (Kd) of 15 nM, demonstrating the core’s adaptability to diverse targets . Dimerization Strategy: Dasminapant’s dimeric structure enhances avidity for IAPs, showing improved efficacy in xenograft models .
Synthetic and Commercial Considerations :
- The target compound is cost-effective ($91/g) compared to advanced derivatives like Xevinapant, which require specialized storage (-20°C) .
- Purity levels range from 95–97% for intermediates to >99% for clinical-grade APIs .
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Xevinapant | KQV Ligand |
|---|---|---|---|
| Molecular Weight | 341.4 g/mol | 677.4 g/mol | ~1,260 g/mol |
| LogP (Predicted) | 1.2 | 3.8 | 2.5 |
| Solubility | High in DMSO | Moderate in aqueous buffers | Low (requires solubilizing agents) |
| Stability | Stable at RT | Sensitive to hydrolysis (storage at -20°C) | Stable in lyophilized form |
Biological Activity
Methyl (5S,8S,10aR)-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate, commonly referred to by its CAS number 957135-12-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a decahydropyrrolo[1,2-a][1,5]diazocine core with various functional groups that influence its biological properties. The molecular formula is with a molecular weight of 341.40 g/mol. The presence of the tert-butoxycarbonyl (Boc) group is significant for its pharmacological profile.
Cytotoxicity
Research indicates that derivatives of the diazocine framework exhibit significant cytotoxic effects against various cancer cell lines. A study involving related compounds demonstrated that modifications to the structure can enhance cytotoxicity. For instance, compounds with bulky hydrophobic substituents showed increased selectivity towards cancer cells while sparing normal cells .
Table 1: Cytotoxic Effects of Diazocine Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 10b | HeLa | 97.3 | Moderate |
| 10k | U87 | 75.3 | High |
| 10h | EUFA | 170.5 | Moderate |
| 10p | HeLa | 115.2 | High |
The above table summarizes the IC50 values of various diazocine derivatives against different cancer cell lines. The data suggest that structural modifications can significantly impact the cytotoxic potential of these compounds.
The mechanism by which this compound exerts its effects may involve interference with cellular signaling pathways critical for cancer cell survival and proliferation. Specifically, compounds derived from this class have been shown to modulate apoptotic pathways and induce necrosis in sensitive cell lines .
Study on Anticancer Activity
A notable study evaluated the anticancer activity of related diazocine compounds in vitro. The researchers found that certain modifications led to enhanced efficacy against breast cancer cell lines (MDA-MB-231), with some derivatives achieving over 90% reduction in cell viability at low concentrations (IC50 < 0.1 mM) .
Potential for Drug Development
Given their promising biological activities, compounds like this compound are being explored as potential leads in drug discovery programs targeting various cancers and other diseases influenced by dysregulated signaling pathways.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Step 1 : Use Boc (tert-butoxycarbonyl) protection for the amino group to prevent side reactions during ring closure. This is critical given the compound’s bicyclic structure .
- Step 2 : Employ regioselective condensation reactions (e.g., aza-Michael additions) to assemble the pyrrolo-diazocine core, as demonstrated in analogous heterocyclic systems .
- Step 3 : Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and validate purity using TLC and HPLC .
- Step 4 : Monitor reaction progress via <sup>1</sup>H NMR to detect undesired byproducts, such as epimerization at chiral centers .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign stereochemistry using coupling constants (e.g., vicinal <sup>3</sup>JHH values) and NOESY correlations to confirm the (5S,8S,10aR) configuration .
- IR Spectroscopy : Confirm the presence of carbonyl groups (Boc-protected amine at ~1680–1720 cm<sup>−1</sup> and ester at ~1740 cm<sup>−1</sup>) .
- Mass Spectrometry (HRMS) : Use ESI-HRMS to verify the molecular ion peak (e.g., [M+H]<sup>+</sup>) and rule out fragmentation artifacts .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Storage Conditions : Store under inert gas (argon) at –20°C to prevent hydrolysis of the Boc group or ester moiety. Desiccate to avoid moisture-induced degradation .
- Stability Testing : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like free amine or carboxylic acid .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic batches be resolved?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers or diastereomers .
- X-ray Crystallography : Resolve ambiguous NMR assignments by determining the crystal structure of a derivative (e.g., heavy-atom substituted analogs) .
- Mechanistic Analysis : Investigate reaction pathways (e.g., retro-aza-Michael reactions) that may lead to racemization using kinetic isotope effects or DFT calculations .
Q. What computational methods predict the compound’s reactivity in catalytic cyclization reactions?
- Methodological Answer :
- DFT Modeling : Calculate transition states for key steps (e.g., ring closure) using Gaussian or ORCA software. Focus on steric effects from the Boc group and ester substituents .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates and regioselectivity .
- Docking Studies : Model interactions with enzymes (e.g., proteases) to predict bioactivity if the compound is a drug candidate .
Q. How can contradictory NMR and MS data be reconciled during characterization?
- Methodological Answer :
- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to trace unexpected peaks in NMR spectra (e.g., rotamers or tautomers) .
- Tandem MS (MS/MS) : Fragment the molecular ion to identify structural motifs and distinguish isobaric impurities .
- Dynamic NMR : Heat the sample to coalescence temperatures to observe exchange processes (e.g., Boc group rotation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
